4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole
Description
Properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
4-methoxy-2-piperidin-4-yloxy-1,3-benzothiazole |
InChI |
InChI=1S/C13H16N2O2S/c1-16-10-3-2-4-11-12(10)15-13(18-11)17-9-5-7-14-8-6-9/h2-4,9,14H,5-8H2,1H3 |
InChI Key |
WTKIBEZBKCCNNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperidin-4-yloxy Substitution: The final step involves the substitution of the benzothiazole core with piperidin-4-yloxy group. This can be done by reacting the methoxylated benzothiazole with piperidine in the presence of a suitable base, such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzothiazole core can be reduced to form a dihydrobenzothiazole derivative.
Substitution: The piperidin-4-yloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of 4-hydroxy-2-(piperidin-4-yloxy)-1,3-benzothiazole.
Reduction: Formation of 2-(piperidin-4-yloxy)-1,3-dihydrobenzothiazole.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
a) Piperidine/Piperazine Derivatives
- 2-(Piperidin-4-yloxy)-1,3-benzothiazole (): Lacks the 4-methoxy group but shares the piperidinyloxy substituent.
- 2-(4-Methylpiperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole (): Features a trifluoromethoxy group at position 6 and a methylpiperazine substituent. The trifluoromethoxy group enhances metabolic stability, while the methylpiperazine increases basicity, influencing sodium channel inhibition .
b) Aryl/Substituted Aryl Groups
- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (): Replaces the piperidinyloxy group with a 4-methoxyphenyl ring. The dihedral angle between the benzothiazole and methoxyphenyl rings (8.76°) suggests partial planarity, which may enhance π-π stacking interactions in protein binding .
- 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (): Substituted with electron-withdrawing fluorine and trifluoromethyl groups, this derivative showed potent antitubercular activity against Mycobacterium tuberculosis H37Rv, highlighting the role of halogen substituents in bioactivity .
Substituent Variations at Position 4
- 4-(Benzothiazol-2-yl)phenoxy Derivatives (): Compounds like 4-[4-(1,3-benzothiazol-2-yl)phenoxy]benzoic acid (3a) feature carboxylic acid groups at position 4, which may improve solubility but reduce membrane permeability compared to the methoxy group .
- Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate (): These derivatives exhibit hypoglycemic activity via PTP-1B inhibition, demonstrating the versatility of 4-position modifications for targeting metabolic enzymes .
a) Antimicrobial Activity
- 2-[4-(Pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ2) (): Showed antifungal activity against C. albicans (MIC = 15.62 µg/ml), attributed to the pyrrolidine side chain’s ability to disrupt fungal membranes .
- 2-Substituted Oxadiazole-Benzothiazoles (): Demonstrated broad-spectrum antimicrobial activity, with substituents like 4-fluorophenyl enhancing potency .
b) Enzyme Binding and Inhibition
- 1,3-Benzothiazole derivatives (): Compounds with 4-methoxy groups and thiazolo[5,4-b]pyridine rings (ID 3-6) showed CYP1A1 binding affinity of 39.75 kJ·mol⁻¹, suggesting that bulky substituents may sterically hinder enzyme interactions .
- 4H-Pyrimido[2,1-b][1,3]benzothiazole-3-carboxylates (): Derivatives with 3,4,5-trimethoxyphenyl groups (Compound G) exhibited anti-inflammatory activity, emphasizing the importance of methoxy positioning in modulating inflammation .
Data Tables
Key Research Findings
- Antimicrobial Potency : Alkynyl side chains with cyclic amines (e.g., pyrrolidine, azepane) improve antifungal activity, likely due to increased membrane interaction .
- Enzyme Interactions : Bulky substituents at position 2 (e.g., thiazolo[5,4-b]pyridine) reduce CYP1A1 binding affinity, suggesting steric hindrance effects .
Biological Activity
4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzothiazole core, which is known for its diverse pharmacological properties, and it is substituted with a methoxy group and a piperidin-4-yloxy moiety. Its molecular formula is with a molecular weight of approximately 264.35 g/mol.
Antimicrobial Activity
Research indicates that 4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, the compound showed notable antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin and ciprofloxacin .
| Microorganism | MIC (µg/ml) | Standard Drug MIC (µg/ml) |
|---|---|---|
| S. typhi | 50 | 100 (ampicillin) |
| C. albicans | 250 | 500 (griseofulvin) |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it demonstrated significant cytotoxic effects, inhibiting cell proliferation in A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, similar to other benzothiazole derivatives known for their anticancer activity.
The biological activity of 4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole is thought to stem from its ability to interact with specific molecular targets within cells. These interactions may modulate the activity of enzymes or receptors involved in critical biological pathways. Ongoing research aims to elucidate these mechanisms further, focusing on how structural modifications influence bioactivity.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study compared the antimicrobial effects of various benzothiazole derivatives, including 4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole, showcasing its superior efficacy against resistant bacterial strains .
- Cancer Cell Line Studies : In a series of experiments on cancer cell lines, the compound was found to induce apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors .
Comparative Analysis with Similar Compounds
The unique structure of 4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole can be contrasted with other related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-(Piperidin-4-yloxy)-1,3-benzothiazole | Lacks methoxy group | Used as an intermediate in synthesizing deoxycytidine kinase inhibitors. |
| 4-Methoxybenzo[d]thiazole | Contains only methoxy and benzothiazole | Simpler structure; less biological activity compared to target compound. |
| 4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride | Hydrochloride salt form | Enhanced solubility; used in various pharmaceutical applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
